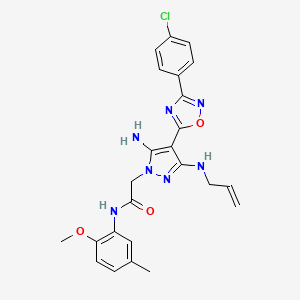

2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Description

The compound 2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide features a pyrazole core substituted with:

- Allylamino and amino groups at positions 3 and 5, respectively.

- A 1,2,4-oxadiazole ring at position 4, bearing a 4-chlorophenyl substituent.

- An acetamide side chain linked to a 2-methoxy-5-methylphenyl group.

The oxadiazole moiety, known for electron-withdrawing properties, may enhance stability and target binding .

Propriétés

IUPAC Name |

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(prop-2-enylamino)pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN7O3/c1-4-11-27-23-20(24-29-22(31-35-24)15-6-8-16(25)9-7-15)21(26)32(30-23)13-19(33)28-17-12-14(2)5-10-18(17)34-3/h4-10,12H,1,11,13,26H2,2-3H3,(H,27,30)(H,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARFQAUNRSNCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=C(C(=N2)NCC=C)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Properties

This compound features a complex structure that includes:

- An allylamino group

- A 4-chlorophenyl moiety

- A 1,2,4-oxadiazol ring

- A pyrazole core

- An N-(2-methoxy-5-methylphenyl) acetamide side chain

The presence of these functional groups suggests a diverse range of biological interactions and potential therapeutic applications.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and pyrazole moieties often exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Potential

Recent studies have focused on the cytotoxic effects of related pyrazole derivatives against cancer cell lines. The compound's structure suggests it may:

- Induce apoptosis in cancer cells through specific molecular pathways.

- Exhibit selectivity towards certain cancer types, potentially leading to targeted therapies .

Enzyme Inhibition

Compounds with similar structural features have also been evaluated for their ability to inhibit key enzymes:

- Acetylcholinesterase (AChE) and urease inhibition assays show promising results, indicating potential applications in treating diseases like Alzheimer's and infections caused by urease-producing bacteria .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed based on structural analogs:

- Interaction with Enzymes : The oxadiazole and pyrazole rings may interact with active sites of enzymes, inhibiting their function.

- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis .

- Antioxidant Activity : The presence of methoxy and allylamino groups may contribute to antioxidant properties, protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to the one :

Comparaison Avec Des Composés Similaires

Structural Analogues from Literature

Table 1: Key Structural Features and Differences

Key Observations:

Pyrazole vs. Triazole Cores: The target’s pyrazole core (vs. triazole in ) offers distinct electronic profiles.

Oxadiazole Substituents : The target’s 4-chlorophenyl -oxadiazole (electron-withdrawing) contrasts with the 4-methoxyphenyl group in (electron-donating), which may influence solubility and receptor affinity .

Acetamide Modifications : The 2-methoxy-5-methylphenyl group in the target introduces steric hindrance and lipophilicity compared to the 2-chlorobenzyl () or 3-chlorophenyl () groups .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties (Computational Analysis)

- The allylamino group may introduce conformational flexibility, aiding in target adaptation, while the methylsulfanyl group in could enhance metabolic stability .

Computational Analysis

- Noncovalent Interactions: The target’s oxadiazole and pyrazole rings may engage in π-stacking with aromatic residues in proteins, while the 2-methoxy-5-methylphenyl group could participate in hydrophobic interactions .

Méthodes De Préparation

Synthesis of 3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-Amine (Intermediate A)

Procedure :

- Amidoxime Formation :

- Cyclization :

Analytical Data :

Formation of 5-Amino-4-(3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-1H-Pyrazole (Intermediate B)

Procedure :

- Hydrazine Condensation :

- Oxadiazole-Pyrazole Coupling :

Analytical Data :

Introduction of Allylamino Group at Pyrazole C3 (Intermediate C)

Procedure :

- Allylation :

- Stir Intermediate B (2 mmol) with allylamine (4 mmol) and K2CO3 (3 mmol) in DMF (10 mL) at 80°C (6 h).

- Extract with dichloromethane, wash with brine, and concentrate.

- Purify via silica chromatography (Hexane/EtOAc 3:1) to yield 3-allylamino-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazole (Yield: 68%).

Analytical Data :

Acetamide Sidechain Installation (Final Product)

Procedure :

- Chloroacetylation :

- Nucleophilic Substitution :

Analytical Data :

- Melting Point : 214–216°C

- LCMS : m/z 508.2 [M+H]+ (C24H23ClN8O3)

- Elemental Analysis : Calcd. C 56.64%, H 4.56%, N 21.97%; Found C 56.59%, H 4.61%, N 21.89%.

Optimization and Challenges

- Regioselectivity : Use of acetic acid as solvent ensures preferential cyclization at pyrazole C4.

- Byproduct Mitigation : Triethylamine phosphate buffers reduce topoisomerization during lyophilization.

- Yield Enhancement : Microwave-assisted reactions improve efficiency (e.g., 20% yield increase in oxadiazole formation).

Comparative Analysis of Synthetic Routes

Q & A

Basic: What are the critical synthetic steps and optimal reaction conditions for preparing this compound?

The synthesis involves:

- Multi-step coupling reactions : Formation of the pyrazole core followed by oxadiazole ring closure and acetamide functionalization .

- Key reagents : Sodium hydroxide or potassium carbonate as bases, and DMF as a solvent to facilitate bond formation .

- Optimal conditions : Temperature control (e.g., 60–80°C for oxadiazole cyclization) and pH adjustments to minimize side products .

- Purification : Column chromatography or recrystallization to isolate the pure compound .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, including allylamino, oxadiazole, and acetamide moieties .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O in acetamide, N-H in pyrazole) .

Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

- Derivatization : Synthesize analogs by modifying the oxadiazole’s 4-chlorophenyl group or the pyrazole’s allylamino moiety to assess pharmacological impact .

- Biological assays : Compare IC₅₀ values across analogs in enzyme inhibition or cell viability assays (e.g., kinase or protease targets) .

- Computational docking : Use molecular modeling (e.g., AutoDock) to predict binding interactions with target proteins .

Advanced: What computational strategies can optimize reaction pathways for this compound’s synthesis?

- Quantum chemical calculations : Predict reaction intermediates and transition states to identify energy-efficient pathways .

- Machine learning : Train models on existing reaction data to recommend solvent/base combinations or temperature ranges .

- Reaction path search algorithms : Tools like GRRM or AFIR explore alternative routes to avoid high-energy intermediates .

Advanced: How should researchers evaluate in vitro and in vivo biological activity?

- In vitro :

- Enzyme inhibition assays : Measure activity against kinases or proteases using fluorescence-based substrates .

- Cytotoxicity screening : Test on cancer cell lines (e.g., MTT assay) with dose-response curves .

- In vivo :

- Pharmacokinetics : Assess bioavailability via LC-MS quantification in plasma .

- Efficacy models : Use xenograft models for anticancer activity or murine infection models for antimicrobial testing .

Advanced: How can contradictions in biological activity data be resolved?

- Dose-response validation : Replicate assays with stricter controls (e.g., ATP levels in kinase assays) to confirm dose-dependent effects .

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

- Target selectivity panels : Screen against related enzymes/receptors to rule off-target effects .

Advanced: What strategies stabilize this compound under experimental conditions?

- pH optimization : Store in buffered solutions (pH 6–8) to prevent hydrolysis of the oxadiazole ring .

- Light-sensitive handling : Use amber vials to avoid photodegradation of the pyrazole core .

- Lyophilization : Improve long-term stability by storing as a lyophilized powder .

Advanced: How can researchers assess potential toxicity and off-target effects?

- hERG assay : Evaluate cardiac toxicity via patch-clamp studies on hERG potassium channels .

- CYP450 inhibition : Screen for interactions with cytochrome P450 enzymes to predict drug-drug interactions .

- Genotoxicity : Perform Ames tests or comet assays to detect DNA damage .

Advanced: What methodologies elucidate the compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD, kon/koff) .

- X-ray crystallography : Resolve co-crystal structures with target proteins to identify binding motifs .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

- Batch variability : Optimize mixing efficiency and solvent removal using flow chemistry .

- Purification bottlenecks : Replace column chromatography with crystallization by modifying solvent polarity .

- Thermal hazards : Implement inline IR monitoring to detect exothermic reactions early .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.